Cas no 859131-63-8 (4-{bis(2-methoxyethyl)aminomethyl}-6-hydroxy-7-phenyl-2H-chromen-2-one)

4-{bis(2-methoxyethyl)aminomethyl}-6-hydroxy-7-phenyl-2H-chromen-2-one structure
859131-63-8 structure
商品名:4-{bis(2-methoxyethyl)aminomethyl}-6-hydroxy-7-phenyl-2H-chromen-2-one
CAS番号:859131-63-8
MF:C22H25NO5
メガワット:383.437606573105
CID:5420515

4-{bis(2-methoxyethyl)aminomethyl}-6-hydroxy-7-phenyl-2H-chromen-2-one 化学的及び物理的性質

名前と識別子

    • 4-[[bis(2-methoxyethyl)azaniumyl]methyl]-2-oxo-7-phenylchromen-6-olate
    • 2H-1-Benzopyran-2-one, 4-[[bis(2-methoxyethyl)amino]methyl]-6-hydroxy-7-phenyl-
    • 4-{bis(2-methoxyethyl)aminomethyl}-6-hydroxy-7-phenyl-2H-chromen-2-one
    • インチ: 1S/C22H25NO5/c1-26-10-8-23(9-11-27-2)15-17-12-22(25)28-21-14-18(20(24)13-19(17)21)16-6-4-3-5-7-16/h3-7,12-14,24H,8-11,15H2,1-2H3
    • InChIKey: IMMYOBHEIKEFEJ-UHFFFAOYSA-N
    • ほほえんだ: C1(=O)OC2=CC(C3=CC=CC=C3)=C(O)C=C2C(CN(CCOC)CCOC)=C1

計算された属性

  • せいみつぶんしりょう: 383.173
  • どういたいしつりょう: 383.173
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 28
  • 回転可能化学結合数: 9
  • 複雑さ: 523
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0

4-{bis(2-methoxyethyl)aminomethyl}-6-hydroxy-7-phenyl-2H-chromen-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3385-1969-15mg
4-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one
859131-63-8
15mg
$89.0 2023-09-11
Life Chemicals
F3385-1969-75mg
4-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one
859131-63-8
75mg
$208.0 2023-09-11
Life Chemicals
F3385-1969-10mg
4-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one
859131-63-8
10mg
$79.0 2023-09-11
Life Chemicals
F3385-1969-10μmol
4-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one
859131-63-8
10μmol
$69.0 2023-09-11
Life Chemicals
F3385-1969-100mg
4-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one
859131-63-8
100mg
$248.0 2023-09-11
Life Chemicals
F3385-1969-2mg
4-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one
859131-63-8
2mg
$59.0 2023-09-11
Life Chemicals
F3385-1969-3mg
4-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one
859131-63-8
3mg
$63.0 2023-09-11
Life Chemicals
F3385-1969-20μmol
4-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one
859131-63-8
20μmol
$79.0 2023-09-11
Life Chemicals
F3385-1969-2μmol
4-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one
859131-63-8
2μmol
$57.0 2023-09-11
Life Chemicals
F3385-1969-25mg
4-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one
859131-63-8
25mg
$109.0 2023-09-11

4-{bis(2-methoxyethyl)aminomethyl}-6-hydroxy-7-phenyl-2H-chromen-2-one 関連文献

4-{bis(2-methoxyethyl)aminomethyl}-6-hydroxy-7-phenyl-2H-chromen-2-oneに関する追加情報

Introduction to 4-{bis(2-methoxyethyl)aminomethyl}-6-hydroxy-7-phenyl-2H-chromen-2-one (CAS No. 859131-63-8)

The compound 4-{bis(2-methoxyethyl)aminomethyl}-6-hydroxy-7-phenyl-2H-chromen-2-one, identified by its CAS number 859131-63-8, represents a significant advancement in the field of pharmaceutical chemistry. This chromenone derivative has garnered considerable attention due to its unique structural properties and promising biological activities. The molecule's composition, featuring a bis(2-methoxyethyl)amino substituent and a hydroxy group, contributes to its multifaceted interactions with biological targets, making it a valuable candidate for further research and development.

Chromenones, as a class of heterocyclic compounds, have long been studied for their potential therapeutic applications. The structural framework of 4-{bis(2-methoxyethyl)aminomethyl}-6-hydroxy-7-phenyl-2H-chromen-2-one incorporates elements that enhance its pharmacological profile. The presence of the hydroxy group at the 6-position and the phenyl ring at the 7-position not only influences its solubility and stability but also modulates its binding affinity to biological receptors. These features make it an intriguing subject for investigations aimed at developing novel therapeutic agents.

Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of such compounds. Molecular docking studies suggest that 4-{bis(2-methoxyethyl)aminomethyl}-6-hydroxy-7-phenyl-2H-chromen-2-one may exhibit inhibitory effects on several key enzymes and receptors implicated in various diseases. Specifically, preliminary data indicate potential interactions with enzymes involved in inflammation and oxidative stress pathways, which are critical in conditions such as neurodegenerative disorders and cardiovascular diseases.

The bis(2-methoxyethyl)amino moiety in the molecule is particularly noteworthy, as it introduces both hydrophilic and lipophilic characteristics, enhancing its ability to cross biological membranes while maintaining solubility in aqueous environments. This dual nature is advantageous for drug design, as it allows for better bioavailability and target specificity. Furthermore, the structural flexibility provided by this substituent may enable the compound to adopt multiple conformations upon binding to biological targets, potentially increasing its efficacy.

In vitro studies have begun to explore the pharmacokinetic properties of 4-{bis(2-methoxyethyl)aminomethyl}-6-hydroxy-7-phenyl-2H-chromen-2-one. Initial results suggest favorable metabolic stability and moderate oral bioavailability, which are crucial factors for drug development. Additionally, preliminary toxicity assessments have shown no significant adverse effects at tested concentrations, indicating a promising safety profile. These findings position the compound as a viable candidate for further preclinical evaluations.

The synthesis of 4-{bis(2-methoxyethyl)aminomethyl}-6-hydroxy-7-phenyl-2H-chromen-2-one involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as catalytic asymmetric hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently. These techniques not only improve synthetic efficiency but also enhance the overall quality of the final product.

The potential therapeutic applications of 4-{bis(2-methoxyethyl)aminomethyl}-6-hydroxy-7-phenyl-2H-chromen-2-one are broad and span multiple disease areas. Research is ongoing to evaluate its efficacy in treating conditions such as Alzheimer's disease, where its ability to modulate inflammatory pathways may offer benefits. Additionally, its interaction with enzymes involved in metabolic disorders suggests potential applications in managing diabetes and related complications.

Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing the development of this compound. By integrating cutting-edge technologies such as high-throughput screening and artificial intelligence-driven drug design platforms, researchers can accelerate the discovery of novel therapeutic agents like 4-{bis(2-methoxyethyl)aminomethyl}-6-hydroxy-7-phenyl-2H-chromen-2-one. Such integrative approaches not only enhance research efficiency but also foster innovation in drug discovery.

The future prospects for 4-{bis(2-methoxyethyl)aminomethyl}-6-hydroxy-7-phenyl-2H-chromen-2-one are promising, with ongoing studies aimed at optimizing its pharmacological properties and exploring new therapeutic indications. As our understanding of biological mechanisms continues to evolve, this compound may find additional applications in treating previously untouchable conditions. The combination of its unique structural features and promising biological activities positions it as a cornerstone in modern pharmaceutical research.

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